molecular formula C14H14N+ B140784 1-(3-Phenyl-2-propenyl)pyridinium CAS No. 125713-88-4

1-(3-Phenyl-2-propenyl)pyridinium

Cat. No.: B140784
CAS No.: 125713-88-4
M. Wt: 196.27 g/mol
InChI Key: GTNKQCHKXUPRRF-UHFFFAOYSA-N
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Description

1-(3-Phenyl-2-propenyl)pyridinium is a pyridinium salt characterized by a propenyl linker connecting a phenyl group to the nitrogen atom of the pyridinium ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and a candidate for pharmacological studies. Pyridinium salts are widely investigated for their reactivity in nucleophilic substitutions and applications in medicinal chemistry, particularly as bioactive molecules targeting bacterial infections or neurological pathways .

The synthesis of such compounds often involves quaternization of pyridine with propenyl halides or via multicomponent reactions. For example, copper-catalyzed reactions between terminal alkynes, aldehydes, and amines yield propargylamine intermediates, which can be further functionalized into pyridinium derivatives . Structural modifications, such as substituents on the phenyl ring or alterations to the propenyl chain, significantly influence biological activity and physicochemical properties .

Properties

CAS No.

125713-88-4

Molecular Formula

C14H14N+

Molecular Weight

196.27 g/mol

IUPAC Name

1-[(E)-3-phenylprop-2-enyl]pyridin-1-ium

InChI

InChI=1S/C14H14N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1-12H,13H2/q+1/b10-7+

InChI Key

GTNKQCHKXUPRRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C[N+]2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC[N+]2=CC=CC=C2

Synonyms

1-cinnamylpyridine

Origin of Product

United States

Comparison with Similar Compounds

Piperazine Derivatives

1-[(E)-3-Phenyl-2-propenyl]piperazine derivatives (e.g., flunarizine HCl) replace the pyridinium ring with a piperazine moiety. These compounds exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli, with biofilm inhibition efficacy (Table 1). Notably, they demonstrate low hemolysis (5.05–19.68%) compared to Triton-X (89%), making them safer for therapeutic use . In contrast, 1-(3-Phenyl-2-propenyl)pyridinium’s charged pyridinium ring may enhance solubility but could increase cytotoxicity depending on substituents.

Neurotoxic Pyridinium Metabolites

HPP+ (4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]pyridinium), a haloperidol metabolite, shares structural similarities with this compound. HPP+ exhibits neurotoxicity by inhibiting mitochondrial respiration, though its potency varies:

  • In vivo : HPP+ is less potent than MPP+ (IC50: 12 μM vs. 160 μM for mitochondrial inhibition) but shows comparable serotonergic toxicity .
  • Hydrophobicity : HPP+’s higher hydrophobicity reduces brain tissue concentrations, masking its inherent toxicity in microdialysis studies .

Physicochemical Properties

Substituents on the phenyl ring and propenyl chain critically affect melting points, molecular weights, and spectral properties. For example:

  • N-Phenylpyridinium chlorides with electron-withdrawing groups (e.g., -Cl, -NO2) exhibit higher melting points (268–287°C) and enhanced antibacterial activity .

Table 2. Physicochemical Comparison of Pyridinium Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
1-(2-Chlorophenyl)pyridinium chloride 216.06 275 -Cl
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine 466–545 268–287 -CH3, -Br, -NO2
HPP+ 375.83 N/A -Cl, -F, -C=O

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